molecular formula C8H14FNO2 B13430941 ethyl N-cyclopentyl-N-fluorocarbamate

ethyl N-cyclopentyl-N-fluorocarbamate

Cat. No.: B13430941
M. Wt: 175.20 g/mol
InChI Key: YVJJLNDFNUJJDN-UHFFFAOYSA-N
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Description

Ethyl N-cyclopentyl-N-fluorocarbamate is an organic compound that features a cyclopentyl ring, an ethyl group, and a fluorocarbamate moiety

Preparation Methods

The synthesis of ethyl N-cyclopentyl-N-fluorocarbamate typically involves the reaction of cyclopentylamine with ethyl chloroformate in the presence of a base, followed by fluorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Ethyl N-cyclopentyl-N-fluorocarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Ethyl N-cyclopentyl-N-fluorocarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein modification due to its reactive carbamate group.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-cyclopentyl-N-fluorocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Ethyl N-cyclopentyl-N-fluorocarbamate can be compared to other carbamate compounds, such as ethyl N-methylcarbamate and ethyl N-phenylcarbamate While these compounds share the carbamate functional group, their unique substituents (cyclopentyl, methyl, phenyl) confer different chemical properties and reactivities

Similar compounds include:

  • Ethyl N-methylcarbamate
  • Ethyl N-phenylcarbamate
  • Cyclopentyl carbamate

These comparisons highlight the distinct characteristics of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

ethyl N-cyclopentyl-N-fluorocarbamate

InChI

InChI=1S/C8H14FNO2/c1-2-12-8(11)10(9)7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

YVJJLNDFNUJJDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1CCCC1)F

Origin of Product

United States

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